molecular formula C19H21NO5S B15053929 Methyl 2-(2-(3-methoxyphenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Methyl 2-(2-(3-methoxyphenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B15053929
M. Wt: 375.4 g/mol
InChI Key: ZIRIORICACTKEH-UHFFFAOYSA-N
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Description

Methyl 2-(2-(3-methoxyphenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl 2-(2-(3-methoxyphenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, typically involves the condensation of various substrates. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific reaction conditions.

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(3-methoxyphenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can lead to the formation of various substituted thiophene derivatives .

Scientific Research Applications

Methyl 2-(2-(3-methoxyphenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-(2-(3-methoxyphenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives such as:

Uniqueness

Methyl 2-(2-(3-methoxyphenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H21NO5S

Molecular Weight

375.4 g/mol

IUPAC Name

methyl 2-[[2-(3-methoxyphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C19H21NO5S/c1-23-12-6-5-7-13(10-12)25-11-16(21)20-18-17(19(22)24-2)14-8-3-4-9-15(14)26-18/h5-7,10H,3-4,8-9,11H2,1-2H3,(H,20,21)

InChI Key

ZIRIORICACTKEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC

Origin of Product

United States

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